3,5-Dibromo-DL-phenylalanine
Overview
Description
3,5-Dibromo-DL-phenylalanine is a halogenated derivative of the aromatic amino acid phenylalanine. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-DL-phenylalanine typically involves the bromination of DL-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring of DL-phenylalanine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, converting the compound back to phenylalanine or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phenylalanine or other reduced forms.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
3,5-Dibromo-DL-phenylalanine has been studied for its potential therapeutic applications due to its ability to modulate glutamatergic transmission. It acts as a partial agonist at the glutamate-binding site of N-methyl-D-aspartate receptors, enhances N-methyl-D-aspartate receptor function, reduces glutamate release, and blocks α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate receptors . These properties make it a promising candidate for research in neurological and psychiatric disorders, including schizophrenia and epilepsy .
Mechanism of Action
The compound exerts its effects by interacting with multiple molecular targets:
N-methyl-D-aspartate Receptors: It acts as a partial agonist, enhancing receptor function.
Glutamate Release: It reduces presynaptic glutamate release.
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid/Kainate Receptors: It blocks these receptors, reducing excitatory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-DL-phenylalanine: Similar in structure but with chlorine atoms instead of bromine.
3,5-Difluoro-DL-phenylalanine: Contains fluorine atoms at the 3 and 5 positions.
3,5-Diiodo-DL-phenylalanine: Contains iodine atoms at the 3 and 5 positions.
Uniqueness
3,5-Dibromo-DL-phenylalanine is unique due to its specific halogenation pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple glutamatergic receptors and reduce glutamate release sets it apart from other halogenated phenylalanine derivatives .
Properties
IUPAC Name |
2-amino-3-(3,5-dibromophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHBRWDIELMBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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